Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, featuring a nonyl group and a butoxyphenyl imino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoic acid with nonanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and reduced ester derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
Wirkmechanismus
The mechanism of action of Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds or interact with active sites of enzymes or receptors, influencing biological processes. The ester moiety may also play a role in the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nonyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate
- Nonyl 4-{(E)-[(4-ethoxyphenyl)imino]methyl}benzoate
- Nonyl 4-{(E)-[(4-propoxyphenyl)imino]methyl}benzoate
Uniqueness
Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
793724-54-6 |
---|---|
Molekularformel |
C27H37NO3 |
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
nonyl 4-[(4-butoxyphenyl)iminomethyl]benzoate |
InChI |
InChI=1S/C27H37NO3/c1-3-5-7-8-9-10-11-21-31-27(29)24-14-12-23(13-15-24)22-28-25-16-18-26(19-17-25)30-20-6-4-2/h12-19,22H,3-11,20-21H2,1-2H3 |
InChI-Schlüssel |
VOEPVATWOHQQBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.